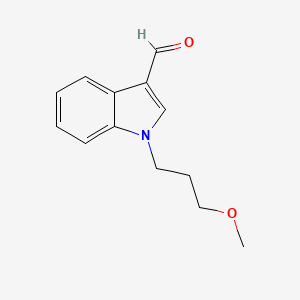
1-(3-Methoxypropyl)-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
The compound “1-(3-Methoxypropyl)-1H-indole-3-carbaldehyde” seems to be a complex organic molecule. It likely contains an indole group, which is a common structure in many natural products and pharmaceuticals . The “3-Methoxypropyl” part suggests the presence of a methoxy group (-OCH3) and a propyl group (-CH2CH2CH3) attached to the molecule .
Applications De Recherche Scientifique
Electrophilic Reactivity and Nucleophilic Substitution : 1-Methoxyindole-3-carbaldehyde demonstrates versatile electrophilic properties, reacting regioselectively at the 2-position with various nucleophiles. This results in the production of 2-substituted indole-3-carbaldehydes, as explored in studies focused on nucleophilic substitution reactions in indole chemistry (Yamada, Shinmyo, Nakajou, & Somei, 2012).
Formation of Novel Derivatives and Building Blocks : Research indicates that 1-Methoxy-6-nitroindole-3-carbaldehyde is a versatile electrophile. This compound has been used in the regioselective formation of 2,3,6-trisubstituted indole derivatives and as a building block for pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).
Catalysis and Formation of Indole Derivatives : A method involving gold(I)-catalyzed cycloisomerization has been developed to prepare 1H-indole-2-carbaldehydes. This process shows operational simplicity and efficiency for a variety of substrates, suggesting the potential of 1H-indole derivatives in catalytic applications (Kothandaraman, Mothe, Toh, & Chan, 2011).
Structural and Spectroscopic Analysis : Studies on the structure and spectroscopy of 1-acetoxy-, 1-hydroxy-, and 1-methoxy-indoles have provided insights into their reactivity and spectral properties, leading to the development of novel compounds such as 1-methoxy-NN-dimethyl-tryptamine (Acheson, Hunt, Littlewood, Murrer, & Rosenberg, 1979).
Synthesis of Furano[2,3-g]indoles : 1-Methoxyindoles have been used in the synthesis of furano[2,3-g]indoles, demonstrating the potential of 1H-indole derivatives in the creation of complex heterocyclic structures (Pchalek, Kumar, & Black, 2021).
Green Chemistry Applications : Indole-3-carbaldehyde plays a significant role in green chemistry, as evidenced by its use in the solvent-free synthesis of Knoevenagel condensed products. This approach offers advantages such as high yields, short reaction times, and environmental benefits (Madan, 2020).
Propriétés
IUPAC Name |
1-(3-methoxypropyl)indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-16-8-4-7-14-9-11(10-15)12-5-2-3-6-13(12)14/h2-3,5-6,9-10H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFDWIPHFBIHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropyl)-1H-indole-3-carbaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

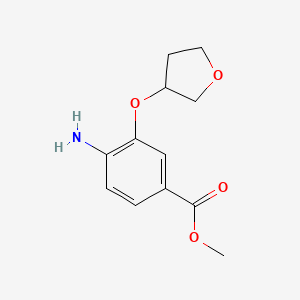
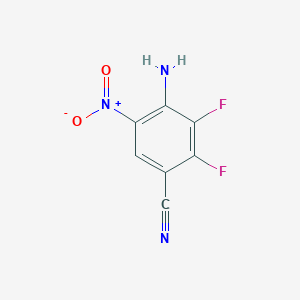
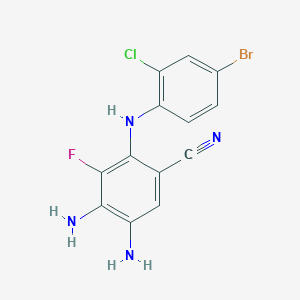
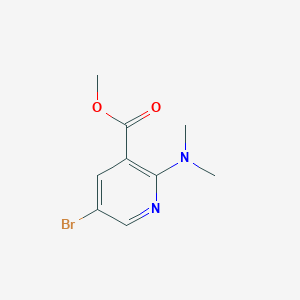
![5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B1397835.png)
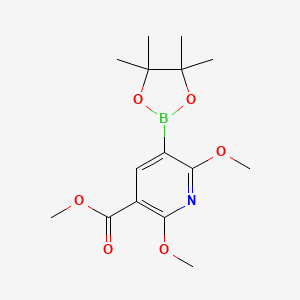
![2-Chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine](/img/structure/B1397841.png)
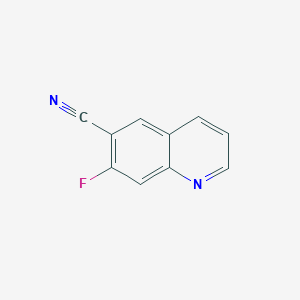
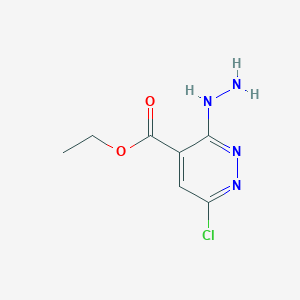
![4-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1397846.png)
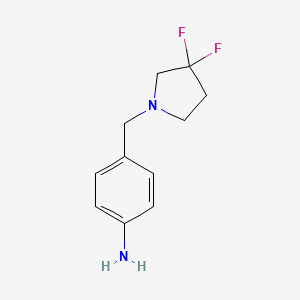
![[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester](/img/structure/B1397850.png)
![1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine](/img/structure/B1397851.png)
![4-Amino-7-bromothieno[3,4-d]pyrimidine](/img/structure/B1397852.png)